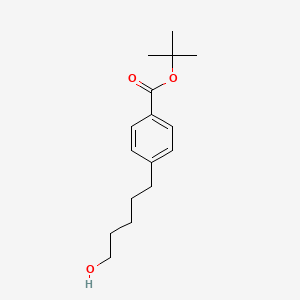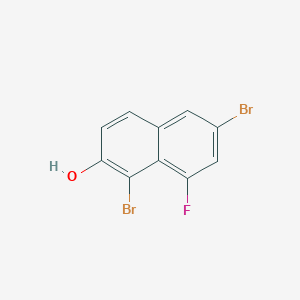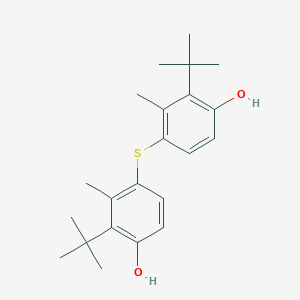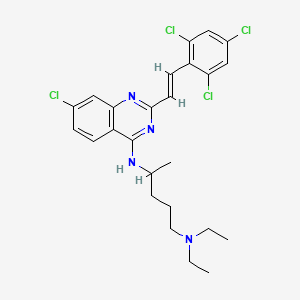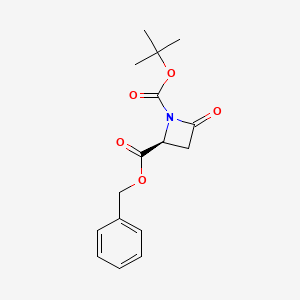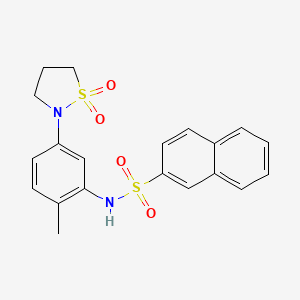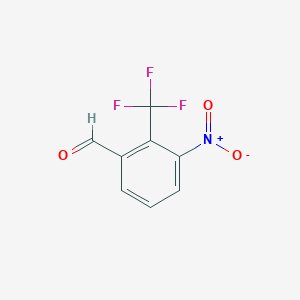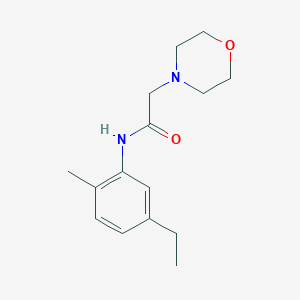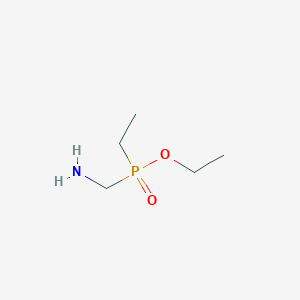
Ethyl (aminomethyl)ethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (aminomethyl)ethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to an ethyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)ethylphosphinate can be synthesized through a phospha-Mannich reaction, which involves the reaction of a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid can yield aminomethyl-H-phosphinic acids in high yields . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (aminomethyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinates with various functional groups.
Scientific Research Applications
Ethyl (aminomethyl)ethylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (aminomethyl)ethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition .
Comparison with Similar Compounds
Ethyl (aminomethyl)ethylphosphinate can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: Similar structure but lacks the ethyl group.
Ethylphosphonic acid: Contains an ethyl group but lacks the aminomethyl group.
Aminomethylphosphinic acid: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an aminomethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
89175-74-6 |
|---|---|
Molecular Formula |
C5H14NO2P |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
[ethoxy(ethyl)phosphoryl]methanamine |
InChI |
InChI=1S/C5H14NO2P/c1-3-8-9(7,4-2)5-6/h3-6H2,1-2H3 |
InChI Key |
IRFIHGJSQILGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


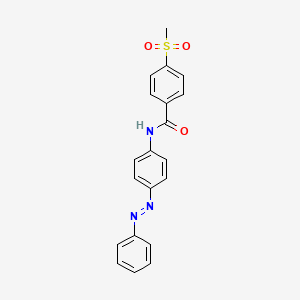

![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
